

# furfuryl mercaptan production from furfural

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## Compound Focus: Furfuryl mercaptan

CAS No.: 98-02-2

Cat. No.: S584587

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## Synthesis and Production

**Furfuryl mercaptan** is predominantly synthesized from furfuryl alcohol. The following established laboratory-scale procedure details this conversion.

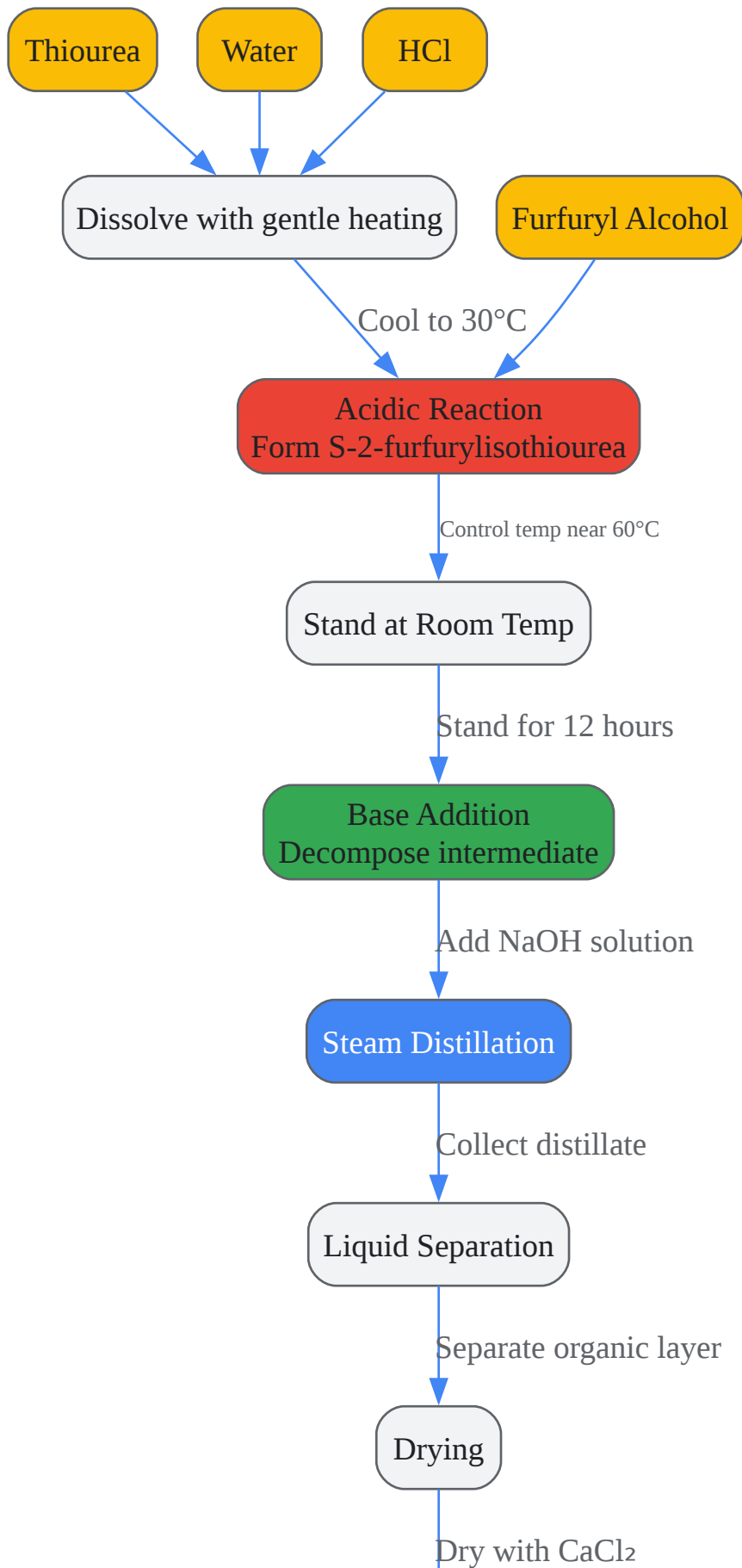
### Classic Laboratory Synthesis from Furfuryl Alcohol [1]

This method involves the reaction of furfuryl alcohol with thiourea in hydrochloric acid, followed by decomposition of the intermediate with sodium hydroxide.

- **Reaction Principle:** The process avoids the use of unstable furfuryl halides. Furfuryl alcohol reacts with thiourea in a strong acidic medium to form an S-2-furfurylthiourea salt, which is subsequently decomposed with a strong base to liberate the target **furfuryl mercaptan**.
- **Hazard and Safety Notes:**
  - The odor of **furfuryl mercaptan** is extremely disagreeable, and high concentrations can cause headaches.
  - All operations **must** be carried out in an effective fume hood.
  - The reaction is exothermic; temperature control is critical to avoid attacking the sensitive furan ring.
- **Detailed Procedure:**

- In a 3 L round-bottom flask placed in a fume hood, dissolve 380 g (5 mol) of thiourea in 500 mL of water and 400 mL of concentrated hydrochloric acid (12.5N) with gentle heating.
- Cool the solution to 30°C and add 490 g (434 mL, 5 mol) of furfuryl alcohol.
- Control the exothermic reaction with tap water cooling to maintain the temperature near 60°C. Avoid temperatures above 60°C.
- After the reaction subsides, let the dark green solution stand at room temperature for 12 hours.
- Add a solution of 225 g of sodium hydroxide in 250 mL of water to the reaction mixture.
- Quickly set up for steam distillation. Distill with steam until no more oily drops are collected in the distillate.
- Separate the mercaptan layer from the aqueous phase using a separatory funnel.
- Dry the product with calcium chloride.
- **Yield:** 313–340 g (55–60%).
- **Purification:** The product is typically pure enough for many applications but can be distilled in a nitrogen atmosphere (b.p. 160°C / 759 mm Hg) without decomposition.

The following workflow diagram summarizes this synthesis and purification process:



  
Furfuryl Mercaptan  
Product

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## Market Data and Applications

Understanding the commercial context and primary uses of **furfuryl mercaptan** is key for development projects. The table below summarizes relevant market and application information.

Aspect	Details	Source
Market Size (2024)	USD 120 Million	[2]
Projected Market (2033)	USD 200 Million	[2]
CAGR (2026-2033)	6.1%	[2]
Primary Use	<b>Flavor &amp; Fragrance:</b> Key aroma compound in foods and beverages (e.g., coffee, roasted meats). Known for its strong, roasted coffee odor.	[3] [4]
Chemical Intermediate	Serves as a precursor and building block in organic synthesis and manufacturing.	[2]

## Analytical Protocol for Detection

Due to its presence in trace amounts within complex matrices, analyzing **furfuryl mercaptan** requires sophisticated techniques. The following method was optimized for detecting trace aroma compounds in Chinese liquor (Baijiu) and can be adapted for other systems. [4]

### Optimized HS-SPME/GC×GC-TOFMS Method for Trace Analysis

- **Objective:** To simultaneously quantify trace levels of **furfuryl mercaptan** and other aroma compounds in a complex, high-ethanol matrix.
- **Principle:** Headspace Solid-Phase Microextraction (HS-SPME) concentrates volatile compounds from the sample headspace, which are then separated and identified using comprehensive two-dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS).
- **Materials:**
  - **Fiber:** DVB/CAR/PDMS (50/30 μm, 2 cm)
  - **Vial:** 20 mL headspace glass vial
  - **Internal Standards:** e.g., 2-octanol, n-hexyl-d13-alcohol, etc.
- **Optimized Procedure:**
  - **Sample Preparation:** Dilute 8 mL of sample to an ethanol concentration of **5% (v/v)** using ultrapure water. This critical step reduces ethanol interference and competitive adsorption on the fiber.
  - **Salting Out:** Add **3.0 g of NaCl** to the diluted sample to increase ionic strength and improve the extraction efficiency of volatile compounds (salting-out effect).
  - **Internal Standard:** Add appropriate internal standards for quantitative accuracy.
  - **Extraction:** Place the sealed vial in a heater and extract for **45 minutes at 45°C**.
  - **Desorption & Analysis:** Desorb the fiber in the GC injector and analyze using GC×GC-TOFMS.
- **Method Validation:** The developed method demonstrated high recovery (86.79–117.94%), good repeatability (RSD < 9.93%), high linearity ( $R^2 > 0.99$ ), and low detection limits.

## Research Context and Alternatives

The search results indicate that the industrial and research focus for furfural valorization is heavily skewed toward its catalytic hydrogenation, primarily to **furfuryl alcohol (FA)**. [5] In fact, approximately **62% of industrially produced furfural is used for FA production** [5], which is a key monomer for furan resins. The hydrogenation process employs both noble (Ru, Pd, Pt) and non-noble (Cu, Ni, Co) metal catalysts. [5] [6]

This suggests that a direct, efficient, and catalytic route for the conversion of furfural to **furfuryl mercaptan** may be an underdeveloped area. Researchers might need to explore alternative pathways or novel catalysts to achieve this transformation more efficiently than the classic two-step process via furfuryl alcohol.

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